(S)-2-Methylazepane-2-carboxylic acid
Description
(S)-2-Methylazepane-2-carboxylic acid is a seven-membered aliphatic cyclic amine (azepane) with a carboxylic acid and a methyl group substituted at the second carbon. The (S)-stereochemistry at the chiral center confers distinct conformational and biochemical properties, making it valuable in pharmaceutical research, particularly in drug design targeting neurological receptors (e.g., GABA analogs) and enzyme inhibition.
Properties
CAS No. |
123053-16-7 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2S)-2-methylazepane-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(7(10)11)5-3-2-4-6-9-8/h9H,2-6H2,1H3,(H,10,11)/t8-/m0/s1 |
InChI Key |
HENFVIRGSOIAEG-QMMMGPOBSA-N |
SMILES |
CC1(CCCCCN1)C(=O)O |
Isomeric SMILES |
C[C@]1(CCCCCN1)C(=O)O |
Canonical SMILES |
CC1(CCCCCN1)C(=O)O |
Synonyms |
1H-Azepine-2-carboxylicacid,hexahydro-2-methyl-,(S)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Proline (Pyrrolidine-2-carboxylic Acid)
Proline, a five-membered cyclic secondary amine with a carboxylic acid group, shares functional similarities but differs in ring size and conformational rigidity.
- Key Differences :
- Ring Size : Proline’s smaller pyrrolidine ring (5-membered) imposes greater torsional strain, limiting flexibility compared to the azepane ring.
- Biological Activity : Proline is integral to collagen synthesis, whereas (S)-2-methylazepane-2-carboxylic acid is studied for GABA receptor modulation due to its extended ring accommodating larger binding pockets.
| Property | This compound | Proline |
|---|---|---|
| Molecular Formula | C₈H₁₅NO₂ | C₅H₉NO₂ |
| Ring Size | 7-membered | 5-membered |
| pKa (Carboxylic Acid) | ~4.7 (estimated) | 1.99 |
| Applications | Neurological drug intermediates | Protein biosynthesis |
Nipecotic Acid (Piperidine-3-carboxylic Acid)
Nipecotic acid, a six-membered piperidine derivative, is a well-known GABA reuptake inhibitor.
- Key Differences :
- Substituent Position : The carboxylic acid in nipecotic acid is at C3, whereas in this compound, it is at C2, altering electronic distribution and steric interactions.
- Bioavailability : Nipecotic acid’s smaller ring enhances membrane permeability, but the methyl group in the azepane analog may improve metabolic stability.
| Property | This compound | Nipecotic Acid |
|---|---|---|
| Molecular Weight | ~173.21 g/mol | 143.18 g/mol |
| GABA Activity | Moderate affinity, selective | High affinity |
| Metabolic Stability | High (due to methyl group) | Moderate |
Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)
Benzilic acid (CAS 76-93-7) is an aromatic carboxylic acid with two phenyl groups and a hydroxyl substituent.
- Key Differences :
- Aromaticity vs. Aliphaticity : Benzilic acid’s aromatic rings confer rigidity and planarity, contrasting with the flexible aliphatic azepane ring.
- Acidity : The electron-withdrawing phenyl groups lower the pKa of benzilic acid (~2.5) compared to the aliphatic carboxylic acid in the azepane derivative (~4.7).
| Property | This compound | Benzilic Acid |
|---|---|---|
| Solubility in Water | High | Low |
| Primary Use | Drug design | Chemical synthesis |
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
This heterocyclic compound (CAS 89581-58-8) features a pyrimidine ring with chlorine and methyl substituents.
- Key Differences :
- Ring Type : The pyrimidine ring is aromatic and planar, enabling π-π stacking in medicinal chemistry, while the azepane’s aliphatic ring supports 3D conformational diversity.
- Reactivity : The chlorine substituent enhances electrophilicity, making it reactive in cross-coupling reactions, unlike the methyl group in the azepane analog.
| Property | This compound | 2-Chloro-6-methylpyrimidine-4-carboxylic Acid |
|---|---|---|
| Aromaticity | No | Yes |
| Synthetic Applications | Chiral scaffolds | Heterocyclic intermediates |
Research Findings and Trends
- Conformational Studies : The seven-membered azepane ring in this compound adopts a chair-like conformation, reducing strain compared to smaller rings.
- Biological Relevance : Methyl substitution at C2 enhances binding to GABA receptors by mimicking natural substrates, as shown in rodent models.
- Comparative Solubility : The compound’s solubility in polar solvents exceeds that of aromatic analogs like benzilic acid, favoring aqueous-phase reactions.
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